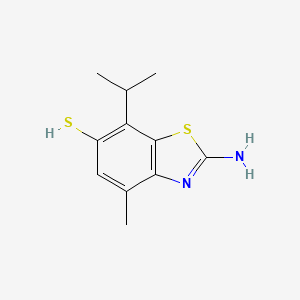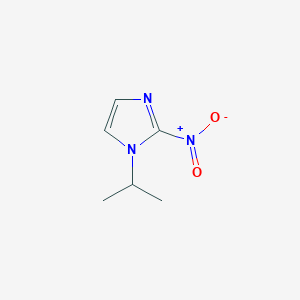
ethyl 5-(2-chloronicotinoyl)-1H-pyrrole-3-carboxylate
Overview
Description
ethyl 5-(2-chloronicotinoyl)-1H-pyrrole-3-carboxylate is an organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by the presence of a pyridine ring substituted with a chloro group and a carbonyl group, as well as a pyrrole ring with a carboxylic acid ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(2-chloronicotinoyl)-1H-pyrrole-3-carboxylate typically involves the cyclization of 1,3-butadiene derivatives in the presence of hydrogen chloride . The process begins with the preparation of 2-chloropyridine-3-carboxylic acid esters, which are then converted into the desired compound through well-known procedures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the efficient and safe handling of reagents and intermediates. The reaction conditions are optimized to maximize yield and purity, making the process economically viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
ethyl 5-(2-chloronicotinoyl)-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives, depending on the nucleophile used.
Scientific Research Applications
ethyl 5-(2-chloronicotinoyl)-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Industry: The compound is used in the production of various materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 5-(2-chloronicotinoyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The chloro group and carbonyl group play crucial roles in its reactivity and binding affinity. The compound can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2-chloropyridine-3-carboxylic acid: A precursor in the synthesis of the target compound.
Picolinic acid: Another pyridinecarboxylic acid with different substitution patterns.
Nicotinic acid: Known for its role as a vitamin (Niacin) and its distinct biological activities.
Uniqueness
ethyl 5-(2-chloronicotinoyl)-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of a pyridine ring with a chloro and carbonyl group, along with a pyrrole ring, makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H11ClN2O3 |
|---|---|
Molecular Weight |
278.69 g/mol |
IUPAC Name |
ethyl 5-(2-chloropyridine-3-carbonyl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C13H11ClN2O3/c1-2-19-13(18)8-6-10(16-7-8)11(17)9-4-3-5-15-12(9)14/h3-7,16H,2H2,1H3 |
InChI Key |
TZXKYRIOANHISY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC(=C1)C(=O)C2=C(N=CC=C2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7,8,9-Tetrahydro-7-hydroxypyrido[1,2-a]indole](/img/structure/B8331213.png)
![8-(3,4-Dimethoxyphenethyl)-8-azabicyclo[3.2.1]octane-3-one](/img/structure/B8331229.png)
![2-[4-(4-Methyl-oxazol-2-yl)-phenoxy]-ethylamine](/img/structure/B8331248.png)





![1-[5-(4-Nitro-pyrazol-1-ylmethyl)-furan-2-yl]-ethanone](/img/structure/B8331291.png)
![Ethyl [2-amino-3-(4-chlorobenzoyl)phenyl]acetate](/img/structure/B8331296.png)


